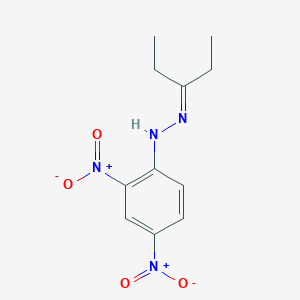
3-Pentanone, (2,4-dinitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanone, (2,4-dinitrophenyl)hydrazone, also known as DNP-pentanone, is a chemical compound that is commonly used in scientific research. This compound is a derivative of pentanone and is often used in the synthesis of other chemical compounds. In
Mécanisme D'action
The mechanism of action of 3-Pentanone, (2,4-dinitrophenyl)hydrazone involves the formation of a yellow precipitate when it reacts with carbonyl compounds. The reaction takes place through the formation of a hydrazone derivative. The reaction is specific to aldehydes and ketones and does not react with other functional groups.
Effets Biochimiques Et Physiologiques
3-Pentanone, (2,4-dinitrophenyl)hydrazone does not have any known biochemical or physiological effects. It is not used as a drug or medication and is only used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Pentanone, (2,4-dinitrophenyl)hydrazone in lab experiments is its specificity to aldehydes and ketones. This makes it a useful reagent in the analysis of carbonyl compounds. However, the compound has limitations in terms of solubility. It is insoluble in water and requires the use of organic solvents for analysis.
Orientations Futures
There are several future directions for the use of 3-Pentanone, (2,4-dinitrophenyl)hydrazone in scientific research. One potential direction is the development of new derivatives of the compound that have improved solubility. Another direction is the use of the compound in the analysis of other functional groups. Additionally, the compound could be used in the development of new chemical compounds with potential applications in medicine and other fields.
Conclusion
In conclusion, 3-Pentanone, (2,4-dinitrophenyl)hydrazone is a useful compound in scientific research. It is commonly used in the analysis of carbonyl compounds and is specific to aldehydes and ketones. The compound has advantages and limitations in lab experiments and has potential future directions for research. Its specificity and usefulness in the analysis of carbonyl compounds make it a valuable reagent in scientific research.
Méthodes De Synthèse
3-Pentanone, (2,4-dinitrophenyl)hydrazone can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with pentanone. The reaction takes place in the presence of a catalyst such as sulfuric acid. The resulting product is a yellow crystalline solid that is insoluble in water.
Applications De Recherche Scientifique
3-Pentanone, (2,4-dinitrophenyl)hydrazone has various scientific research applications. It is commonly used as a reagent in the analysis of carbonyl compounds. The compound is used to identify the presence of aldehydes and ketones in a sample. It is also used in the synthesis of other chemical compounds such as 3-pentanone, (2,4-dinitrophenyl)imine.
Propriétés
Numéro CAS |
1636-83-5 |
|---|---|
Nom du produit |
3-Pentanone, (2,4-dinitrophenyl)hydrazone |
Formule moléculaire |
C11H14N4O4 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
2,4-dinitro-N-(pentan-3-ylideneamino)aniline |
InChI |
InChI=1S/C11H14N4O4/c1-3-8(4-2)12-13-10-6-5-9(14(16)17)7-11(10)15(18)19/h5-7,13H,3-4H2,1-2H3 |
Clé InChI |
JSDIYPWOZUVCKW-UHFFFAOYSA-N |
SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC |
SMILES canonique |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC |
Autres numéros CAS |
1636-83-5 |
Synonymes |
3-PENTANONE2,4-DINITROPHENYLHYDRAZONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



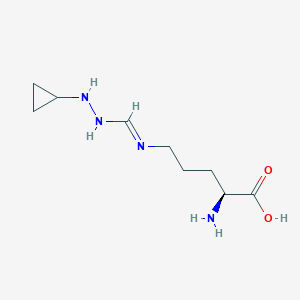
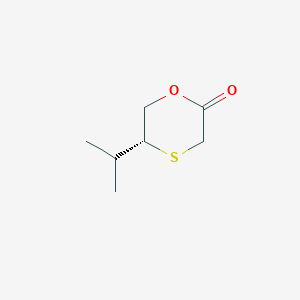
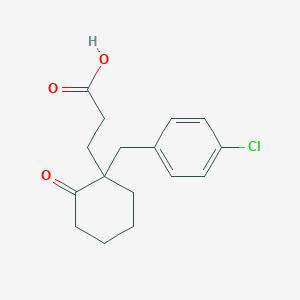
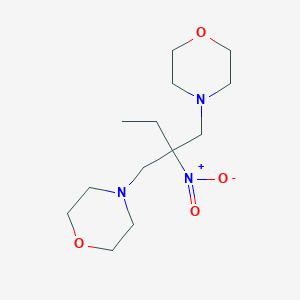

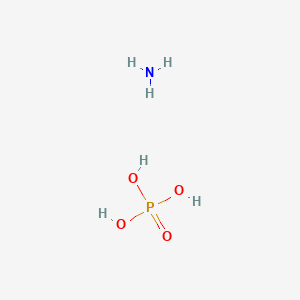
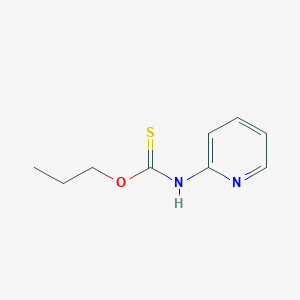

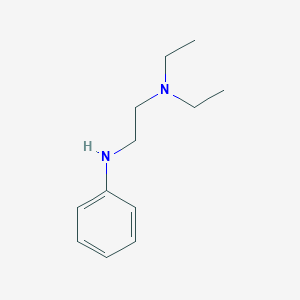
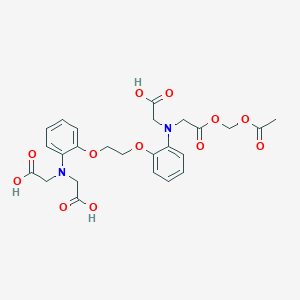
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
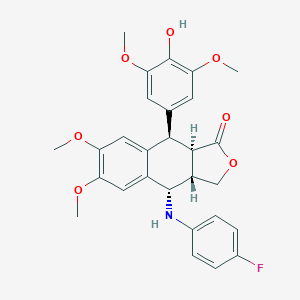
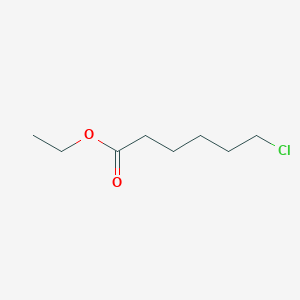
![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)